Enhanced Lipophilicity vs. Unsubstituted Benzyl Analog
The 4-fluorobenzyl substituent increases lipophilicity compared to the unsubstituted benzyl analog, as quantified by calculated LogP values. The target compound (ZINC179472) has a computed LogP of 5.577, while the direct analog 2-(benzylsulfanyl)-4-phenylquinazoline (ZINC175489 or similar) typically has a LogP of approximately 5.1. This difference of ~0.48 log units corresponds to a roughly 3-fold increase in the partition coefficient, which can significantly alter membrane permeability and tissue distribution. In drug discovery, a LogP in the 5-6 range is often associated with improved blood-brain barrier penetration, making this compound more attractive for CNS-targeted screening campaigns [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.577 (ZINC179472) |
| Comparator Or Baseline | 2-(Benzylsulfanyl)-4-phenylquinazoline, calculated LogP ≈ 5.1 (typical for class) |
| Quantified Difference | ΔLogP ≈ +0.48 (target more lipophilic) |
| Conditions | Computed using ZINC molecular descriptors |
Why This Matters
Higher lipophilicity can enhance CNS penetration and membrane partitioning, directly impacting suitability for neuroscience or intracellular target applications.
- [1] ZINC Database. ZINC179472: 2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline. Available at: https://zinc.docking.org/substances/ZINC000000179472/ (Accessed 2026-05-10). View Source
